molecular formula C22H30N2O B10888131 1-(4-Ethoxybenzyl)-4-(4-ethylbenzyl)piperazine

1-(4-Ethoxybenzyl)-4-(4-ethylbenzyl)piperazine

Cat. No.: B10888131
M. Wt: 338.5 g/mol
InChI Key: KPACHBQGIGPENA-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzyl)-4-(4-ethylbenzyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and industrial processes. This particular compound is characterized by the presence of ethoxy and ethyl groups attached to benzyl moieties, which are further connected to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxybenzyl)-4-(4-ethylbenzyl)piperazine typically involves the reaction of 4-ethoxybenzyl chloride with 4-ethylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, large-scale purification methods such as distillation or large-scale chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxybenzyl)-4-(4-ethylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Thionyl chloride, anhydrous conditions, inert atmosphere.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(4-Ethoxybenzyl)-4-(4-ethylbenzyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its piperazine core, which is a common motif in bioactive molecules.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzyl)-4-(4-ethylbenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The ethoxy and ethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    1-Benzylpiperazine: Lacks the ethoxy and ethyl groups, making it less lipophilic.

    4-Methylpiperazine: Contains a methyl group instead of the ethoxy and ethyl groups, resulting in different chemical properties.

    1-(4-Methoxybenzyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group, affecting its reactivity and biological activity.

Uniqueness: 1-(4-Ethoxybenzyl)-4-(4-ethylbenzyl)piperazine is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O/c1-3-19-5-7-20(8-6-19)17-23-13-15-24(16-14-23)18-21-9-11-22(12-10-21)25-4-2/h5-12H,3-4,13-18H2,1-2H3

InChI Key

KPACHBQGIGPENA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OCC

Origin of Product

United States

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